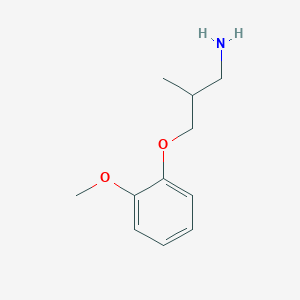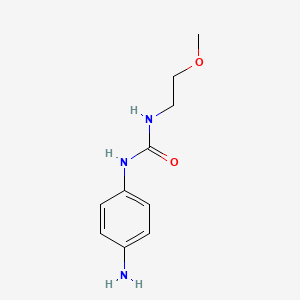
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene
Descripción general
Descripción
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene, also known as 3-amino-2-methylpropoxybenzene, is an aromatic compound belonging to the class of aminobenzenes. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in scientific research and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which allows for a variety of reactions and applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on derivatives of 2-aminobenzene-1,3-dicarbonitriles (ABDNs) has shown their potential as green corrosion inhibitors for metals in acidic and alkaline environments. ABDNs demonstrated significant inhibition efficiency on mild steel and aluminum surfaces, suggesting their application in protecting metals against corrosion (Verma et al., 2015) (Verma et al., 2015).
Energy Storage
Analogues of 1,2,4,5-tetramethoxybenzene were studied for their potential use in Li-ion batteries, highlighting the role of methoxy-substituted compounds in improving energy storage technologies. The study indicates that such compounds can serve as redox shuttles to enhance battery performance (Pirnat et al., 2013).
Catalysis
The catalytic conversion of anisole derivatives to gasoline-range molecules over bifunctional catalysts has been explored, emphasizing the potential of methoxybenzene compounds in biomass conversion and fuel production processes. This research provides insights into how similar compounds might be applied in catalytic systems for chemical transformations (Zhu et al., 2011).
Dental Applications
Compounds containing methoxy groups have been investigated for dental applications, showing potential as coinitiators and comonomers in dental resin formulations. This suggests the utility of methoxy-substituted compounds in medical materials science (Shi & Nie, 2007).
Hydrogen Bond Studies
Methoxyphenols and dimethoxybenzenes have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, relevant in the development of antioxidants and biologically active molecules. This research underscores the importance of methoxy substitution in molecular interaction studies (Varfolomeev et al., 2010).
Biomass Proxy Research
Methoxyphenols have been used as proxies for terrestrial biomass in studies of lignin chemical changes, suggesting applications in organic geochemistry and environmental science (Vane & Abbott, 1999).
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQDDUZEWMBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)





![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)



![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)